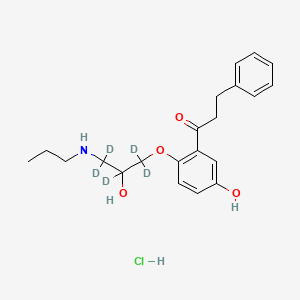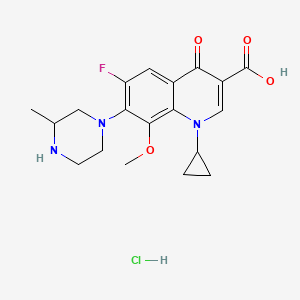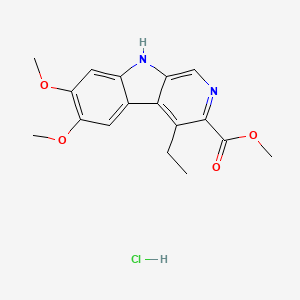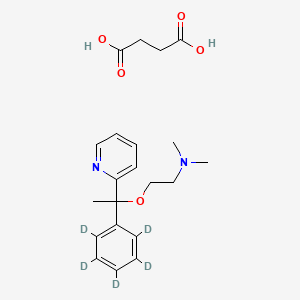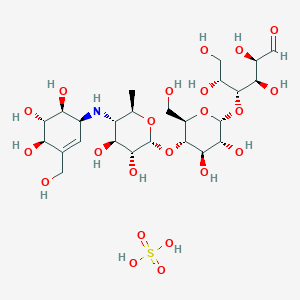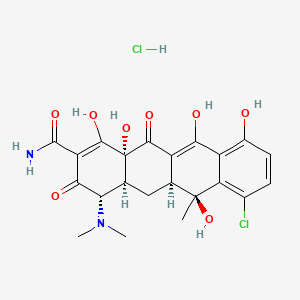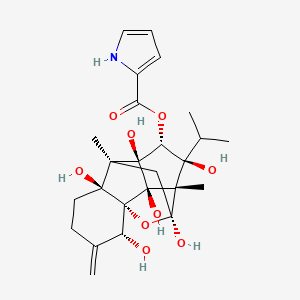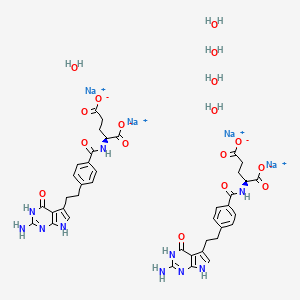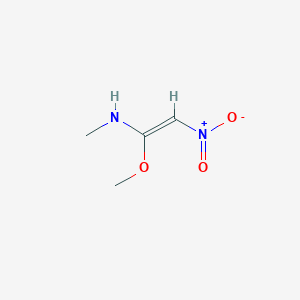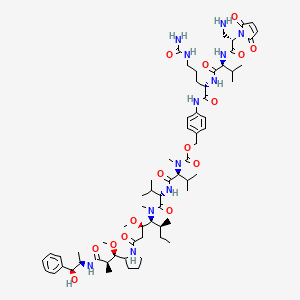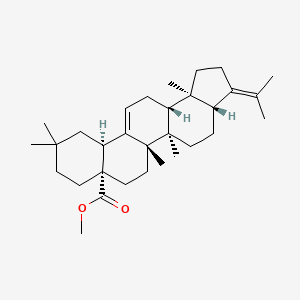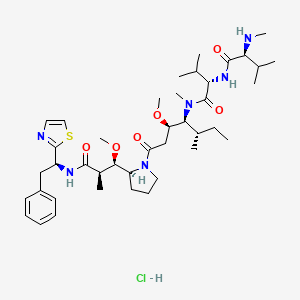
PLpro inhibitor
説明
Papain-like protease (PLpro) inhibitors have emerged as significant targets in drug discovery, particularly in the context of viral infections such as COVID-19. PLpro is a critical enzyme in the replication and immune evasion mechanisms of coronaviruses, making it a focal point for therapeutic interventions. Research into PLpro inhibitors has accelerated, with a focus on identifying compounds that can effectively inhibit this protease, thereby offering a potential pathway for treating diseases caused by viruses that express this enzyme. Notably, the development of PLpro inhibitors encompasses extensive studies across various scientific disciplines, including synthesis analysis, molecular structure analysis, and the exploration of chemical and physical properties (Agrawal, Pathak, & Goyal, 2021).
Synthesis Analysis
The synthesis of PLpro inhibitors is a complex process that involves designing molecules capable of interacting specifically with the PLpro enzyme. This process often utilizes structure-based drug design techniques to identify and optimize potential inhibitors. The goal is to create molecules with high specificity and potency against PLpro, minimizing off-target effects. Advances in computational modeling and high-throughput screening have played a crucial role in accelerating the synthesis and identification of promising PLpro inhibitors.
Molecular Structure Analysis
Understanding the molecular structure of PLpro and its inhibitors is crucial for the development of effective therapeutic agents. Structural studies, including X-ray crystallography and NMR spectroscopy, provide insights into the enzyme's active site and its interaction with inhibitors. This knowledge facilitates the design of inhibitors that fit precisely into the enzyme's active site, blocking its function. The structure-function relationship of PLpro and its inhibitors is a key area of research, aiming to elucidate how modifications in the inhibitor's structure impact its efficacy and specificity.
Chemical Reactions and Properties
PLpro inhibitors are designed to interact with the enzyme in a way that prevents its normal function. The chemical properties of these inhibitors, including their reactivity, stability, and solubility, are important considerations in their development. The inhibitors must be stable and soluble enough to be delivered to the site of infection and interact with the enzyme under physiological conditions. Studies focus on understanding the chemical reactions that occur between PLpro and its inhibitors, aiming to optimize these interactions for therapeutic benefit.
Physical Properties Analysis
The physical properties of PLpro inhibitors, such as molecular weight, shape, and charge distribution, play a significant role in their pharmacokinetics and pharmacodynamics. These properties affect the inhibitor's absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for its effectiveness as a drug. Research in this area seeks to optimize these physical properties to enhance the inhibitor's ability to reach and inhibit PLpro in vivo.
Chemical Properties Analysis
The chemical properties of PLpro inhibitors, including their acid-base characteristics, hydrophobicity, and electronic properties, are crucial for their interaction with the enzyme. These properties influence the binding affinity and specificity of the inhibitors to PLpro. Studies in this area aim to identify and modify chemical properties that enhance the inhibitor's performance, with a focus on achieving high potency and selectivity against PLpro.
科学的研究の応用
Application Summary
PLpro (Papain-like protease) is an enzyme encoded by the SARS-CoV-2 virus. It plays a crucial role in processing the proteins that are necessary for the virus to replicate. Moreover, it helps the virus evade the host’s immune system . Therefore, inhibiting this enzyme could not only prevent viral replication but also restore the antiviral immunity of the host .
Methods of Application
In the research context, scientists use various biochemical techniques to study the interaction between the PLpro enzyme and potential inhibitors. For instance, they might use assays to measure the enzyme’s activity in the presence of potential inhibitors .
-
Drug Discovery for COVID-19 Treatment
- Field : Virology and Pharmacology
- Application Summary : PLpro inhibitors have been identified as potential therapeutic agents for COVID-19 treatment . By inhibiting the PLpro enzyme, these compounds could prevent the replication of SARS-CoV-2 and restore the host’s antiviral immunity .
- Methods of Application : Researchers have screened large compound libraries to identify potential PLpro inhibitors . These compounds are then tested for their ability to inhibit PLpro and their effectiveness in preventing SARS-CoV-2 replication in cells .
- Results or Outcomes : Several potential PLpro inhibitors have been identified, including mercapto-pyrimidines . These compounds have shown promise in inhibiting PLpro and preventing SARS-CoV-2 replication in cells .
-
Development of Reversible Covalent Inhibitors
- Field : Medicinal Chemistry
- Application Summary : PLpro inhibitors have been used to develop a new class of reversible covalent inhibitors (RCIs) . These RCIs have a unique mechanism of action and could potentially be used to target a wider range of proteins .
- Methods of Application : Researchers have designed and synthesized mercapto-pyrimidine-based compounds that can reversibly bind to the PLpro enzyme . The reversibility of these compounds is catalyzed by exogenous thiols .
- Results or Outcomes : The developed RCIs have shown promising results, with some compounds demonstrating increased potency against PLpro . These findings could potentially expand the use of RCIs to a larger group of proteins important for human disease .
-
Understanding SARS-CoV-2 Mutation Effects
- Field : Virology and Genetics
- Application Summary : Given that SARS-CoV-2 rapidly mutates, understanding how these mutations affect the function of key proteins like PLpro is crucial . PLpro inhibitors can be used to study the effects of these mutations on the enzyme’s function and the virus’s ability to evade the host’s immune system .
- Methods of Application : Researchers can introduce specific mutations into the PLpro gene and then use assays to measure the activity of the mutated enzyme in the presence of potential inhibitors .
- Results or Outcomes : This research can provide insights into how specific mutations affect the virus’s ability to replicate and evade the host’s immune system . It can also help identify which mutations might make the virus more resistant to certain inhibitors .
-
Development of Next-Generation Antivirals
- Field : Pharmacology
- Application Summary : PLpro inhibitors have great potential as next-generation antivirals . By targeting a key viral protein, these inhibitors could offer a new way to reduce viral loads in SARS-CoV-2 infection models .
- Methods of Application : Researchers can test the effectiveness of these inhibitors in cell culture models of SARS-CoV-2 infection . They can measure the reduction in viral load and assess any side effects of the inhibitors .
- Results or Outcomes : The development of effective PLpro inhibitors could provide a new tool for treating COVID-19 and potentially other diseases caused by coronaviruses .
将来の方向性
Future research is focused on the development of more effective PLpro inhibitors. For example, compound 1, a covalent PLpro inhibitor that can inhibit SARS-COV-2 replication in cells, is a promising lead fragment for future PLpro drug discovery campaigns . Additionally, the discovery of more diverse therapeutic options with novel anti-viral mechanisms is beneficial, especially given the recent emergence of several new variants that caused a resurgence of the virus .
特性
IUPAC Name |
5-acetamido-2-methyl-N-[(1R)-1-naphthalen-1-ylethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-14-11-12-18(24-16(3)25)13-21(14)22(26)23-15(2)19-10-6-8-17-7-4-5-9-20(17)19/h4-13,15H,1-3H3,(H,23,26)(H,24,25)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPYBLOBHQLIET-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C)C(=O)NC(C)C2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)C)C(=O)N[C@H](C)C2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PLpro inhibitor | |
CAS RN |
1093070-14-4 | |
| Record name | 5-(Acetylamino)-2-methyl-N-[(1R)-1-(1-naphthalenyl)ethyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1093070-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



